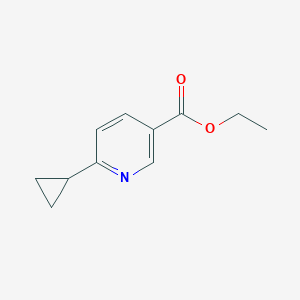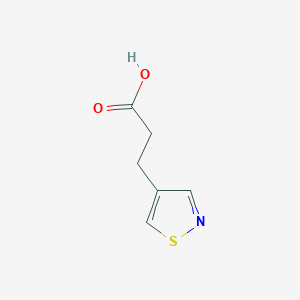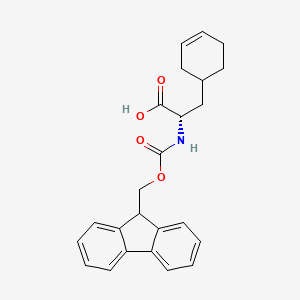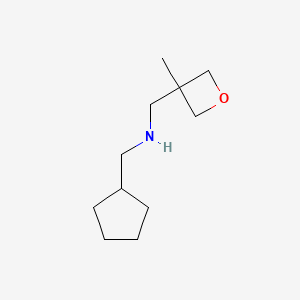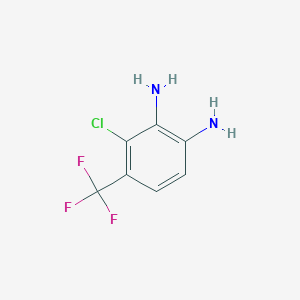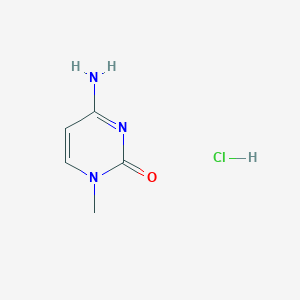
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides and vitamins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a methylated urea derivative with a suitable amine under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions could replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could produce various substituted pyrimidines.
科学的研究の応用
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride could have several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potentially involved in studies related to nucleic acid analogs or enzyme inhibitors.
Medicine: Could be explored for its pharmacological properties, such as antiviral or anticancer activity.
Industry: May be used in the production of dyes, agrochemicals, or other industrial chemicals.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking its activity. Molecular targets could include nucleic acids or proteins involved in critical biological pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylpyrimidine
- 4-Amino-2-methylpyrimidine
- 1-Methyl-4-aminopyrimidine
Uniqueness
4-Amino-1-methylpyrimidin-2(1H)-one hydrochloride might be unique due to its specific substitution pattern, which could confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
分子式 |
C5H8ClN3O |
|---|---|
分子量 |
161.59 g/mol |
IUPAC名 |
4-amino-1-methylpyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c1-8-3-2-4(6)7-5(8)9;/h2-3H,1H3,(H2,6,7,9);1H |
InChIキー |
CQKABWFAYITPKS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=NC1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


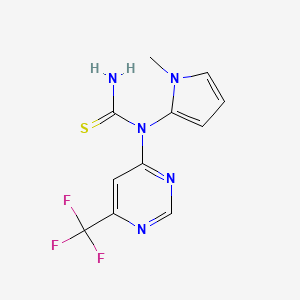
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
